molecular formula C10H11NO B2668973 1-(6-Cyclopropylpyridin-2-yl)ethanone CAS No. 1256817-37-4

1-(6-Cyclopropylpyridin-2-yl)ethanone

Cat. No. B2668973
CAS RN: 1256817-37-4
M. Wt: 161.204
InChI Key: MHQPKZGNGRUBLV-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 1-(6-cyclopropyl-2-pyridinyl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO/c1-7(12)9-3-2-4-10(11-9)8-5-6-8/h2-4,8H,5-6H2,1H3 . The Canonical SMILES for this compound is CC(=O)C1=CC=CC(=N1)C2CC2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.20 g/mol . It has a XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The topological polar surface area is 30 Ų . The compound has a complexity of 186 .

Scientific Research Applications

Chemical Synthesis and Catalysis

1-(6-Cyclopropylpyridin-2-yl)ethanone serves as a precursor or intermediate in the synthesis of complex organic compounds. A noteworthy application involves its role in the diastereoselective one-pot synthesis of chromenopyridodiazepinones, which showcases its utility in constructing polyheterocycles through catalyst-free nucleophilic additions and heterocyclizations under mild conditions. This process emphasizes the compound's versatility in facilitating the formation of valuable heterocyclic frameworks, important in medicinal chemistry and material science (Bouchama et al., 2018).

Advanced Material Development

In the development of advanced materials, this compound has been utilized in the synthesis of iron and cobalt complexes. These complexes, when activated with methylaluminoxane (MAO), exhibit catalytic activities towards ethylene reactivity, including oligomerization and polymerization. This highlights the compound's significant role in producing materials with potential applications in polymer science and industrial manufacturing (Sun et al., 2007).

Luminescent Property Investigation

The compound has been involved in the preparation and characterization of luminescent properties of terbium and europium complexes. These studies not only underline the compound's importance in the synthesis of luminescent materials but also its potential application in optical devices, sensors, and bioimaging technologies, where specific luminescent properties are crucial (Xu et al., 2010).

Biological and Medicinal Chemistry Applications

Moreover, this compound is key in the synthesis of branched tryptamines, demonstrating its utility in generating compounds with potential biological activity. The ability to synthesize branched tryptamines via the domino Cloke-Stevens/Grandberg rearrangement illustrates its role in creating bioactive molecules that could have implications in pharmaceutical development and neuroscience research (Salikov et al., 2017).

Safety and Hazards

The safety information for 1-(6-Cyclopropylpyridin-2-yl)ethanone indicates that it may be harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

1-(6-cyclopropylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)9-3-2-4-10(11-9)8-5-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQPKZGNGRUBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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